3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
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Overview
Description
3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound that features a triazole ring, a sulfanyl group, and a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione typically involves multiple steps, starting with the formation of the triazole ring. One common method for synthesizing triazoles is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions . The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with an appropriate leaving group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and other steps to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various types of chemical reactions, including:
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles
Substitution: Alkylated triazoles
Scientific Research Applications
3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazol-3-yl)methanamine
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1,2,4-Triazole derivatives
Uniqueness
What sets 3-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione apart from similar compounds is its unique tricyclic structure combined with the triazole and sulfanyl groups. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-21-11-19-20-18(21)25-10-4-9-22-16(23)13-7-2-5-12-6-3-8-14(15(12)13)17(22)24/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPVZVOPIAOHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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